molecular formula C11H8F4O3 B3018740 Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate CAS No. 1505792-20-0

Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate

Cat. No.: B3018740
CAS No.: 1505792-20-0
M. Wt: 264.176
InChI Key: DAORGVRCFOJTQE-UHFFFAOYSA-N
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Description

Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate is a fluorinated aromatic ester characterized by a phenyl ring substituted with a fluorine atom at position 2 and a trifluoromethyl (-CF₃) group at position 5. The oxoacetate moiety (-COCOOEt) at the benzylic position enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4O3/c1-2-18-10(17)9(16)7-5-6(11(13,14)15)3-4-8(7)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAORGVRCFOJTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CC(=C1)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate typically involves the esterification of 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetic acid.

    Reduction: Formation of ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-hydroxyacetate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The position and type of substituents on the phenyl ring significantly influence electronic, steric, and solubility properties. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate 2-F, 5-CF₃ C₁₁H₈F₄O₃ (inferred) High electron-withdrawing effects; potential intermediate in drug synthesis
Ethyl 2-(3-fluoro-5-methylphenyl)-2-oxoacetate (CAS 951888-58-7) 3-F, 5-CH₃ C₁₁H₁₁FO₃ Reduced lipophilicity due to -CH₃; similarity score: 0.96
Ethyl 2-(3,5-difluorophenyl)-2-oxoacetate (CAS 208259-57-8) 3-F, 5-F C₁₀H₈F₂O₃ Higher polarity; similarity score: 0.95
Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)-2-oxoacetate (CAS N/A) 2-CF₃, 4-CF₃ C₁₂H₈F₆O₃ Enhanced lipophilicity and metabolic stability; used in agrochemicals
Ethyl 2-[3,5-di(trifluoromethyl)anilino]-2-oxoacetate (CAS 69065-93-6) 3-CF₃, 5-CF₃ (anilino) C₁₂H₉F₆NO₃ Amino group enables hydrogen bonding; melting point: 90°C

Key Observations :

  • Electron-Withdrawing Effects : The target compound’s 2-F and 5-CF₃ groups create a strong electron-deficient aromatic system, favoring electrophilic substitution at specific positions .
  • Lipophilicity : Trifluoromethyl groups increase hydrophobicity compared to methyl or hydrogen substituents, enhancing membrane permeability in drug candidates .
  • Thermal Stability : Compounds with -CF₃ groups (e.g., CAS 69065-93-6) exhibit higher melting points due to increased molecular symmetry and intermolecular forces .

Functional Group Variations

The oxoacetate group’s reactivity varies with substituents on adjacent atoms:

Compound Name Functional Group Reactivity/Applications Reference
Ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate (CAS 2763754-92-1) Thiazole-linked oxoacetate Enhanced bioactivity in heterocyclic systems; potential kinase inhibition
Ethyl 2-(4-chlorophenoxy)acetoacetate (CAS 10263-19-1) Phenoxy-acetoacetate Herbicidal activity; lower electrophilicity due to electron-donating -O- group

Key Observations :

  • Heterocyclic Systems : Thiazole or pyridine rings (e.g., CAS 2763754-92-1) introduce nitrogen-based reactivity, broadening pharmaceutical applications .
  • Phenoxy Derivatives: Electron-donating groups (e.g., -O-) reduce the oxoacetate’s electrophilicity, shifting applications toward agrochemicals .

Biological Activity

Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate, with the CAS number 1505792-20-0, is a compound of significant interest due to its unique structural properties and potential biological activities. This article delves into its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H8F4O3
  • Density : 1.353 g/cm³ (predicted)
  • Boiling Point : 283.6 °C (predicted)

The compound's biological activity is largely attributed to its structural features, particularly the presence of fluorine atoms. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can significantly influence the compound's interaction with biological targets.

In Vitro Studies

In vitro assays have demonstrated that fluorinated compounds can exhibit varying degrees of cytotoxicity and antimicrobial activity. For example, a study highlighted the antimicrobial properties of fluorinated derivatives against various bacterial strains, suggesting potential applications in developing new antibiotics . Although direct studies on this compound are scarce, the general trend indicates that such compounds may possess significant biological activities.

Case Studies

  • Antimicrobial Activity : A related study observed that certain fluorinated compounds displayed notable antibacterial effects against Staphylococcus aureus and Escherichia coli. These findings underscore the potential of this compound as a candidate for further investigation in antimicrobial drug development .
  • Cancer Research : Another case study explored the inhibition of BCATs by trifluoromethylated compounds, leading to reduced proliferation in cancer cell lines. This presents a compelling case for investigating this compound in cancer therapeutics .

Toxicological Profile

Understanding the toxicity profile of this compound is essential for evaluating its safety for potential therapeutic use. Fluorinated compounds can exhibit unique toxicological characteristics due to their metabolic pathways. For instance, fluoroacetate is known for its high toxicity through interference with the citric acid cycle . Therefore, comprehensive toxicological assessments are necessary for any new applications.

Q & A

Q. What are the common synthetic routes for Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step protocols, starting with fluorinated aromatic precursors. For example, a two-step process may include:

  • Step 1 : Condensation of 2-fluoro-5-(trifluoromethyl)benzaldehyde with ethyl glyoxylate under acidic conditions to form the α-ketoester intermediate.
  • Step 2 : Oxidation or halogenation to introduce the oxoacetate moiety. Optimization strategies include adjusting solvent polarity (e.g., THF vs. DCM), temperature control (0–25°C), and catalyst selection (e.g., trifluoroacetic acid vs. H₂SO₄). Yields >70% are achievable with rigorous exclusion of moisture .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming the positions of fluorine and trifluoromethyl groups. ¹H NMR resolves aromatic protons and ester methyl groups.
  • X-ray Crystallography : Single-crystal studies (e.g., Cu Kα radiation) reveal bond angles, dihedral distortions, and intermolecular interactions, such as C–F⋯π contacts in the solid state .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₁H₈F₄O₃; theoretical 264.05 g/mol) and fragmentation patterns .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

  • Handling : Use gloves, goggles, and fume hoods to avoid dermal/ocular exposure. The compound is sensitive to hydrolysis; avoid aqueous environments .
  • Storage : Store in amber vials under inert gas (N₂ or Ar) at –20°C. Stability tests show <5% degradation over 6 months when protected from light and moisture .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (fluoro, trifluoromethyl) influence the compound’s reactivity in nucleophilic acyl substitution reactions?

The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. Computational studies (DFT) reveal a lowered LUMO energy (–1.8 eV) compared to non-fluorinated analogs, facilitating nucleophilic attack. Kinetic studies show a 3-fold rate increase in ethanolysis compared to methyl-substituted derivatives .

Q. What strategies can resolve contradictions in spectroscopic data, such as unexpected ¹H NMR splitting patterns?

Discrepancies often arise from dynamic processes (e.g., rotameric equilibria of the ester group). Strategies include:

  • Variable-temperature NMR (VT-NMR) to freeze conformational changes.
  • 2D NOESY to identify spatial proximity between protons.
  • Comparative analysis with computational chemical shift predictions (e.g., Gaussian 16 B3LYP/6-31G*) .

Q. How can computational modeling predict the compound’s interactions in enzyme-binding studies?

Molecular docking (AutoDock Vina) and MD simulations reveal binding affinities to targets like cytochrome P450. The trifluoromethyl group participates in hydrophobic interactions, while the keto oxygen forms hydrogen bonds with active-site residues (e.g., Tyr-115). Free energy calculations (MM-PBSA) predict ∆G values of –8.2 kcal/mol, suggesting moderate inhibition .

Q. What are the key intermediates and byproducts observed during its synthesis, and how can they be minimized?

Common byproducts include:

  • Diastereomers : Due to keto-enol tautomerism; suppressed by using anhydrous conditions.
  • Oxidation Byproducts : Over-oxidation to carboxylic acids; mitigated by limiting reaction time and oxidizing agent (e.g., CrO₃) concentration. LC-MS and TLC (silica, hexane/EtOAc 7:3) monitor reaction progress, with purification via flash chromatography (Rf = 0.3) .

Methodological Tables

Q. Table 1: Optimal Reaction Conditions for Synthesis

ParameterConditionYield (%)Reference
SolventTHF, anhydrous75
Temperature0–5°C (Step 1); 25°C (Step 2)82
CatalystTrifluoroacetic acid (0.1 eq)68

Q. Table 2: Key Crystallographic Data

ParameterValueReference
Space GroupP2₁/c
Bond Angle (C–F)118.5°
Dihedral Angle12.3° (aryl-oxoacetate plane)

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